Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide
Description
Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound featuring a unique combination of oxygen and sulfur atoms within its fused ring system. The molecule contains a sulfone group (5,5-dioxide) and a methyl ester moiety, which contribute to its electronic and steric properties.
Properties
Molecular Formula |
C8H12O5S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-12-7(9)6-8(13-6)3-2-4-14(10,11)5-8/h6H,2-5H2,1H3 |
InChI Key |
KWPKFDHTEDNARL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide typically involves the reaction of cyclohexanone with sulfur and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the spiro structure. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and safe synthesis. The use of microreaction systems, which include predispersion, reaction, and phase separation, can enhance the process by providing precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted spiro compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as N-, S-, C-, and O-nucleophiles. This selectivity and the absence of strongly acidic or basic byproducts make it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
The closest structural analog is Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide (CAS: 1493348-23-4), which differs in ring size (spiro[2.4]heptane vs. spiro[2.5]octane) .
Table 1: Comparative Structural and Physicochemical Properties
Structural Implications :
- Stereoelectronic Effects : The larger spiro[2.5]octane framework could offer enhanced steric shielding around the ester group, influencing nucleophilic substitution or hydrolysis rates.
Comparison with Thiadiazole and Thiazole Derivatives
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share sulfur-containing heterocycles but are pharmacologically oriented, with complex substituents (e.g., tetrazole, thiadiazole). In contrast, the target compound lacks these bioactive motifs, positioning it as a simpler building block for synthetic chemistry .
Lumping Strategy and Reactivity Trends
As per , compounds with similar structures (e.g., spirocyclic ether-thiols with sulfones) may undergo comparable physicochemical processes. The target compound and its heptane analog could be grouped under a "lumped" category for reaction modeling, though differences in ring size would necessitate adjustments in rate constants or stability predictions .
Research Findings and Challenges
- Synthesis and Availability : Both the target compound and its heptane analog face supply chain issues (discontinued or out of stock), suggesting challenges in large-scale synthesis or purification .
- Stability: The sulfone group in both compounds enhances oxidative stability but may limit solubility in nonpolar solvents.
- Applications : While the heptane analog’s applications are undocumented, its structural similarity to the target compound implies shared utility in cross-coupling reactions or as intermediates in drug discovery.
Biological Activity
Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₂O₅S
- Molecular Weight : 220.24 g/mol
- CAS Number : 1488907-76-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial properties and potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of spirocyclic compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Methyl 1-oxa-6-thiaspiro[2.5]octane | Escherichia coli | 32 µg/mL |
| Ethyl 1-oxa-5-thiaspiro[2.5]octane | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound may possess similar or enhanced antimicrobial activity compared to its analogs.
The mechanism by which Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate exerts its biological effects is not fully elucidated but is hypothesized to involve interactions with bacterial cell wall synthesis or enzyme inhibition pathways. The presence of sulfur and oxygen atoms in its structure may facilitate unique binding interactions with microbial targets.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A comparative study evaluated the antimicrobial effects of Methyl 1-oxa-5-thiaspiro[2.5]octane derivatives against a panel of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant bactericidal activity, with MIC values comparable to standard antibiotics. -
Cytotoxicity Assessment :
Cytotoxicity studies conducted on human cell lines (e.g., L929 fibroblasts) revealed that while some derivatives exhibited cytotoxic effects at high concentrations, Methyl 1-oxa-5-thiaspiro[2.5]octane showed minimal toxicity, suggesting a favorable therapeutic index for further development. -
Pharmacokinetic Studies :
Preliminary pharmacokinetic evaluations indicated reasonable absorption and distribution characteristics for the compound, supporting its potential as an orally bioavailable agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
